2-Methylprop-2-enyl 4-[(3,4-dimethoxyphenyl)carbamoyl]piperazine-1-carboxylate
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Overview
Description
2-Methylprop-2-enyl 4-[(3,4-dimethoxyphenyl)carbamoyl]piperazine-1-carboxylate is a complex organic compound known for its diverse applications in scientific research. This compound features a piperazine ring substituted with a 3,4-dimethoxyphenyl group and a 2-methylprop-2-enyl group, making it a valuable molecule in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylprop-2-enyl 4-[(3,4-dimethoxyphenyl)carbamoyl]piperazine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxyaniline with piperazine-1-carboxylic acid, followed by the introduction of the 2-methylprop-2-enyl group through a substitution reaction. The reaction conditions often require the use of catalysts and solvents to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for research and application.
Chemical Reactions Analysis
Types of Reactions
2-Methylprop-2-enyl 4-[(3,4-dimethoxyphenyl)carbamoyl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution, where the 2-methylprop-2-enyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Methylprop-2-enyl 4-[(3,4-dimethoxyphenyl)carbamoyl]piperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methylprop-2-enyl 4-[(3,4-dimethoxyphenyl)carbamoyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular functions. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid
- 3,4-Dimethoxycinnamic acid
- 3-(3,4-Dimethoxyphenyl)-1-propanol
Uniqueness
2-Methylprop-2-enyl 4-[(3,4-dimethoxyphenyl)carbamoyl]piperazine-1-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperazine ring with a 3,4-dimethoxyphenyl group and a 2-methylprop-2-enyl group makes it a versatile compound with diverse applications.
This detailed article provides a comprehensive overview of this compound, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C18H25N3O5 |
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Molecular Weight |
363.4 g/mol |
IUPAC Name |
2-methylprop-2-enyl 4-[(3,4-dimethoxyphenyl)carbamoyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C18H25N3O5/c1-13(2)12-26-18(23)21-9-7-20(8-10-21)17(22)19-14-5-6-15(24-3)16(11-14)25-4/h5-6,11H,1,7-10,12H2,2-4H3,(H,19,22) |
InChI Key |
MRJRGPUQNFKJCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)COC(=O)N1CCN(CC1)C(=O)NC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
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